molecular formula C8H5Cl2F3O B1441901 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol CAS No. 1249336-72-8

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1441901
CAS No.: 1249336-72-8
M. Wt: 245.02 g/mol
InChI Key: ZGRGYDBIORRLOX-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanol groups

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:

    2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroethanol moiety, leading to different chemical and biological properties.

    Trifluoroethanol: Contains the trifluoroethanol group but lacks the dichlorophenyl group, resulting in distinct reactivity and applications.

    1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol:

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRGYDBIORRLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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